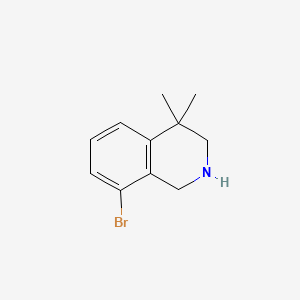

8-溴-4,4-二甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

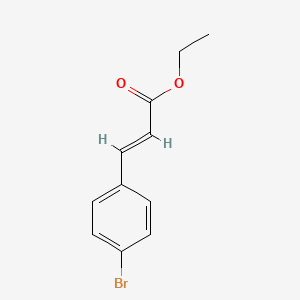

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (8-Bromo-4,4-DMTI) is an organic compound that belongs to the class of isoquinolines. It is a derivative of the isoquinoline family, a group of compounds that are known for their pharmacological properties. 8-Bromo-4,4-DMTI is a white, crystalline solid that has been used in scientific research for its chemical and pharmacological properties.

科学研究应用

合成竞争性AMPA受体拮抗剂

耿敏(2011年)的研究探讨了使用与8-溴-4,4-二甲基-1,2,3,4-四氢异喹啉密切相关的前体合成竞争性AMPA受体拮抗剂SPD 502的过程。该过程涉及多个步骤,包括硝化、甲基化、还原、桑迈尔吲哚合成、铃木偶联、缩合和碱性水解,展示了该化合物在合成用于神经学应用的复杂分子结构方面的实用性Geng Min, Chinese Journal of Pharmaceuticals, 2011。

海藻中的溴化四氢异喹啉

马明等人(2007年)在红藻Rhodomela confervoides中鉴定了溴化四氢异喹啉。这些化合物包括与感兴趣的核心结构的变体一起被分离出来,与溴酚和溴酪氨酸衍生物一起突出了该化合物在天然产物中的存在以及其潜在的生物活性Ming Ma, Journal of natural products, 2007。

合成8-取代四氢异喹啉

M. Rey,T. Vergnani和A. Dreiding(1985年)的研究提出了一种合成8-取代2-甲基-1,2,3,4-四氢异喹啉的通用途径,展示了这种支架在通过在8位进行修饰生成多样衍生物方面的多功能性。这项工作强调了这类化合物在化学合成中的结构适应性M. Rey, Helvetica Chimica Acta, 1985。

麻醉活性和毒性评估

A. Azamatov等人(2023年)评估了合成的1-芳基四氢异喹啉生物碱衍生物的局部麻醉活性、急性毒性和结构-毒性关系。通过体内和体外研究,他们确定了具有显著局部麻醉活性和低毒性的化合物,表明了潜在的治疗应用A. Azamatov, Molecules, 2023。

与四氢异喹啉衍生物的金属配合物

V. I. Sokol等人(2004年)使用3,3-二甲基-1-N-苯基亚胺基-1,2,3,4-四氢异喹啉及其衍生物与各种过渡金属合成了配位化合物,探索了这些化合物在形成金属配合物方面的潜力。这项工作表明了这类结构在新材料或催化系统开发中的实用性V. I. Sokol, Russian Journal of Inorganic Chemistry, 2004。

安全和危害

作用机制

Target of Action

The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Tetrahydroisoquinoline derivatives can exhibit a wide range of interactions with their targets, including competitive inhibition, allosteric modulation, or covalent binding

Biochemical Pathways

Tetrahydroisoquinoline derivatives can impact a variety of biochemical pathways depending on their specific targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

生化分析

Biochemical Properties

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can affect gene expression by altering the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to modifications in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various binding interactions with biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . By inhibiting MAO, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline in laboratory settings are important considerations for its use in biochemical research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of the compound, affecting its efficacy and reliability in experiments . Long-term studies have shown that 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

属性

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-59-0 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)